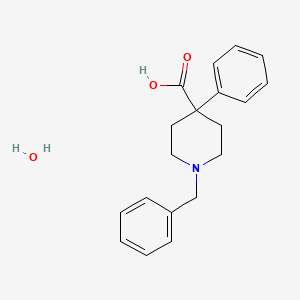
1-Benzyl-4-phenyl-4-piperidinecarboxylic acid hydrate
Overview
Description
1-Benzyl-4-phenyl-4-piperidinecarboxylic acid hydrate is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Benzyl-4-phenyl-4-piperidinecarboxylic acid hydrate, a compound with the chemical formula C19H23NO3, is a derivative of piperidine that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is characterized by its piperidine ring structure, which is known for conferring various biological activities. The compound's solubility and stability in biological systems make it a candidate for therapeutic applications.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, revealing its potential roles in:
- Antinociceptive Effects : The compound has shown promise in pain relief, acting as an analgesic in various animal models.
- Anti-inflammatory Properties : Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Studies suggest neuroprotective properties, potentially beneficial in neurodegenerative conditions.
The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is believed to interact with various neurotransmitter systems and modulate receptor activity. For instance:
- Opioid Receptor Modulation : The compound may influence opioid receptors, contributing to its analgesic effects.
- Inhibition of Pro-inflammatory Cytokines : It may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.
Case Studies
- Analgesic Activity : A study conducted on mice demonstrated that administration of this compound significantly reduced pain responses in models of acute and chronic pain. The study reported a reduction in pain scores comparable to standard analgesics .
- Anti-inflammatory Effects : In a carrageenan-induced paw edema model, the compound exhibited a dose-dependent reduction in inflammation markers, suggesting its potential as an anti-inflammatory agent .
- Neuroprotection : Research involving neuronal cell cultures indicated that the compound could protect against oxidative stress-induced cell death, highlighting its neuroprotective capabilities .
Data Tables
| Biological Activity | Model Used | Results |
|---|---|---|
| Analgesic | Mice (acute/chronic pain) | Significant pain reduction |
| Anti-inflammatory | Carrageenan-induced edema | Dose-dependent inflammation reduction |
| Neuroprotective | Neuronal cell cultures | Protection against oxidative stress |
Properties
IUPAC Name |
1-benzyl-4-phenylpiperidine-4-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.H2O/c21-18(22)19(17-9-5-2-6-10-17)11-13-20(14-12-19)15-16-7-3-1-4-8-16;/h1-10H,11-15H2,(H,21,22);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXYMEKYDWLYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-83-0 | |
| Record name | 4-Piperidinecarboxylic acid, 4-phenyl-1-(phenylmethyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















